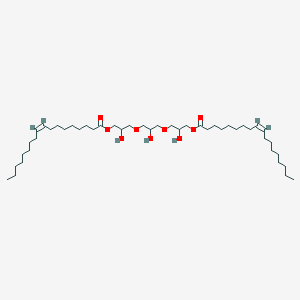

Triglycerin dioleate

Description

Properties

CAS No. |

79665-94-4 |

|---|---|

Molecular Formula |

C45H84O9 |

Molecular Weight |

769.1 g/mol |

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H84O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41-43,46-48H,3-16,21-40H2,1-2H3/b19-17-,20-18- |

InChI Key |

YEEQKYXTAGPUBU-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |

Origin of Product |

United States |

Chemical and Physical Properties

The distinct characteristics of Triglycerin dioleate are defined by its molecular structure and composition. As a diglyceride ester of oleic acid and polyglycerin, its properties are a subject of detailed study in chemical literature.

| Property | Value |

| Molecular Formula | C45H84O9 |

| Molecular Weight | 769.1 g/mol |

| Physical State | Liquid at 20 °C |

| Water Solubility | 1.86E-37 – 1.2721 mg/L at 25°C |

| Log Pow | > 5.63 – 36.44 |

| Vapor Pressure | 1.35E-50 - 1.37E-08 Pa at 20 °C |

| Melting Point | -12.6 to 26.6 °C |

| Note: This data is compiled from various sources and represents a range of reported values. europa.eunih.gov |

Synthesis and Manufacturing

The production of triglycerin dioleate and similar complex glycerolipids typically involves esterification or transesterification reactions. researchgate.net One common method is the direct esterification of triglycerol with oleic acid. researchgate.net This reaction involves combining the reactants, often in the presence of a catalyst, and heating the mixture to drive the esterification process while removing the water that is formed as a byproduct. researchgate.net

Another significant manufacturing route is glycerolysis, which is the transesterification of triglycerides with glycerol (B35011). researchgate.net This process can also be used to produce monoglycerides (B3428702) and diglycerides. researchgate.netconicet.gov.ar The reaction conditions, such as temperature, pressure, and the type of catalyst (which can be acidic, basic, or enzymatic), are crucial in determining the final product distribution and yield. researchgate.netuva.esconicet.gov.ar For instance, solid acid catalysts have been investigated for the hydrolysis of triglycerides, which is a key step in the production of fatty acids that can then be used to synthesize specific glycerides. acs.org The choice of synthesis method often depends on the desired purity of the final product and economic considerations.

Industrial and Commercial Applications

The unique physicochemical properties of triglycerin dioleate make it a valuable ingredient in a variety of industrial and commercial products. Its amphiphilic nature, arising from the combination of hydrophilic polyglycerol heads and hydrophobic oleic acid tails, allows it to function as a nonionic surfactant and emulsifier. researchgate.net

In the cosmetics industry , triglycerin dioleate is utilized in the formulation of creams, lotions, and other personal care products for its emollient and moisturizing properties. ontosight.aiatamanchemicals.com It helps to stabilize oil-in-water emulsions and provides a desirable skin feel.

Within the pharmaceutical sector , it can act as an excipient, aiding in the solubilization and delivery of active pharmaceutical ingredients. uva.esontosight.ai Its ability to form stable emulsions is also beneficial in the preparation of various medicinal formulations.

The food industry employs related glycerides as emulsifiers and texture modifiers in products such as margarines and chocolates. ontosight.ai Partial glycerides, in general, are widely used in bakery, beverages, and other food products. researchgate.net

Furthermore, the broader class of triglycerides and their derivatives are used as lubricants and plasticizers in the textile and polymer industries. atamanchemicals.com They are also precursors for the production of biodiesel through transesterification. wikipedia.orgumich.edu

Research Findings

Chemical Synthesis Approaches

Traditional chemical synthesis provides robust and scalable methods for the production of triacylglycerols. These methods primarily revolve around direct esterification and can be extended through various functionalization strategies to create a diverse range of triglyceride analogues.

Esterification Reactions for Triacylglycerol Formation

The foundational method for synthesizing triglycerides, including triglycerin dioleate, is the esterification of glycerol (B35011) with fatty acids. byjus.comlibretexts.org A triglyceride molecule is fundamentally an ester derived from a glycerol backbone and three fatty acid chains. wikipedia.org The synthesis occurs when the three hydroxyl (-OH) groups of a single glycerol molecule react with the carboxyl groups (-COOH) of three fatty acid molecules, forming three ester bonds and releasing three molecules of water as a byproduct. byjus.comlibretexts.orgkhanacademy.org

This reaction can be driven by heat and the presence of an acid catalyst. byjus.com The fatty acids involved can be identical or different, leading to a vast array of possible triglyceride structures. byjus.comlibretexts.org For instance, the synthesis of a simple triglyceride like triolein (B1671897) involves reacting glycerol with three molecules of oleic acid. wikipedia.orgnih.gov In the case of triglycerin dioleate, two of the hydroxyl groups on a triglycerin (polyglycerol-3) molecule would be esterified with oleic acid. The direct chemical esterification process, while effective, can be difficult to control, often resulting in a mixture of mono-, di-, and triglycerides, requiring further purification steps. google.com

Key Reaction: Glycerol + 3 Fatty Acids ⇌ Triglyceride + 3 H₂O

Advanced Chemical Functionalization Strategies

Beyond simple esterification, the chemical structure of triglycerides can be modified to create analogues with specific functionalities. The double bonds present in unsaturated fatty acid chains, such as those in oleic acid, are key sites for chemical functionalization. researchgate.net These sites allow for a variety of chemical transformations:

Epoxidation: The double bonds can be converted into oxirane (epoxy) groups. Epoxidized vegetable oils are valuable intermediates for creating polymers and other materials. researchgate.net

Hydroxylation: This process introduces hydroxyl (-OH) groups at the site of the double bonds.

Nucleophilic Additions: Various nucleophiles can be added across the double bonds using acids or anhydrides as reagents. researchgate.net

Isomerizing Functionalization: Advanced catalytic processes can isomerize the internal double bonds of fatty acids to a terminal position, allowing for the creation of linear long-chain α,ω-difunctional compounds. acs.org

N-Alkylation: Triglycerides can be used directly for the N-alkylation of amines in the presence of molecular hydrogen and a ruthenium catalyst, providing a single-step process to produce industrially relevant fatty amines. csic.es

These functionalization reactions expand the utility of triglycerides far beyond their natural state, enabling their use as feedstocks for polymers, lubricants, surfactants, and coatings. researchgate.netcsic.es

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic methods, primarily using lipase enzymes, offer a green and highly specific alternative to chemical synthesis. These enzymatic pathways allow for milder reaction conditions and exceptional control over the final product's structure, which is crucial for producing complex and tailored triglycerides. mdpi.com

Lipase-Catalyzed Esterification and Transesterification Systems

Lipases (EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides but can be used to catalyze esterification and transesterification reactions under controlled conditions, particularly with low water content. google.comnih.govrsc.org Enzymatic synthesis is advantageous due to its mild reaction conditions (lower temperature and pressure), which reduces energy consumption and minimizes side reactions. mdpi.com

In a typical lipase-catalyzed synthesis of acylglycerols, glycerol and a fatty acid (like oleic acid) are reacted in the presence of a lipase. researchgate.nettrakya.edu.tr The choice of lipase is critical, as different lipases exhibit different specificities. For example, Candida rugosa and porcine pancreas lipases have been shown to be effective in the esterification of glycerol and oleic acid. researchgate.nettrakya.edu.tr The reaction medium also plays a significant role; organic solvents like hexane (B92381) and iso-octane can be used to improve the synthesis. researchgate.nettrakya.edu.tr

The table below summarizes findings from various studies on lipase-catalyzed esterification.

Table 1: on Lipase-Catalyzed Esterification

| Lipase Source | Substrates | System/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Candida rugosa | Glycerol & Oleic Acid | n-hexane | Resulted in a high extent of esterification; optimal water content was 5%. | researchgate.nettrakya.edu.tr |

| Porcine Pancreas | Glycerol & Oleic Acid | n-hexane | Achieved high esterification; optimal water content was 1%. | researchgate.nettrakya.edu.tr |

| Lecitase® Ultra | Oleic Acid & Glycerol | Solvent-free | Achieved high efficiency in producing 1,3-diacylglycerol (DAG) in just 1.5 hours. | nih.gov |

| Lipozyme® | Glycerol & Oleic Acid | n-hexane/2-methyl-2-butanol | Solvent engineering improved selectivity towards monoglyceride formation. | researchgate.net |

| Candida antarctica (Novozym 435) | Various | Solvent-free / Ionic Liquids | Highly versatile and efficient for various esterification reactions, including producing esters from fatty acids. | rsc.org |

Glycerolysis Reactions for Acylglycerol Production

Glycerolysis is a transesterification reaction between a triglyceride (fat or oil) and glycerol, catalyzed by either chemical catalysts (like NaOH) at high temperatures or, more recently, by enzymes under milder conditions. rsc.orgrsc.orgjst.go.jp This process yields a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs). uoguelph.cafrontiersin.org These partial acylglycerols are not only valuable as emulsifiers but also serve as important precursors for synthesizing structured triglycerides. frontiersin.org

To drive the reaction towards the production of MAGs and DAGs, an excess of glycerol is typically used. rsc.orgrsc.org Enzymatic glycerolysis has been shown to be an effective method for structuring liquid oils by increasing their MAG and DAG content, which alters their physical properties like solid fat content and crystallization behavior. uoguelph.ca

Research has demonstrated that using ethyl esters (biodiesel) for glycerolysis instead of triglycerides can be more efficient, proceeding at lower temperatures (e.g., 130°C) and achieving high conversion rates. rsc.orgrsc.org

Table 2: Comparison of Glycerolysis Conditions

| Catalyst | Substrates | Temperature | Yield/Conversion | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Linseed Oil Biodiesel & Glycerol | 130°C | 98% conversion, 76% MAG yield | rsc.org |

| Sodium Hydroxide (NaOH) | Methyl Esters & Glycerol | 130°C | 85% conversion, 72% MAG yield | researchgate.net |

| Various Lipases | Echium Oil & Glycerol | 40°C followed by 11°C | ~60-70% triglyceride conversion, ~25-30% MAG production | frontiersin.org |

| Lipase | Cottonseed Oil & Glycerol | Not specified | Time-dependent production of MAGs and DAGs, affecting physical properties. | uoguelph.ca |

Regio- and Stereoselective Synthesis of Complex Triglycerides

One of the most significant advantages of enzymatic synthesis is the ability to achieve high regio- and stereoselectivity. Many lipases are sn-1,3 regioselective, meaning they exclusively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol backbone, leaving the central sn-2 position untouched. jst.go.jpengineering.org.cn

This specificity is invaluable for the synthesis of "structured triglycerides," which are molecules with a specific, non-random arrangement of fatty acids. engineering.org.cnresearchgate.net For example, a two-step chemoenzymatic approach can be used to create a triglyceride with one type of fatty acid at the sn-1 and sn-3 positions and a different fatty acid at the sn-2 position. researchgate.netmdpi.com

A common strategy involves:

Enzymatic Acylation: A sn-1,3 specific lipase (e.g., immobilized Candida antarctica lipase, CAL-B) is used to acylate the sn-1 and sn-3 positions of glycerol with a desired fatty acid. researchgate.netmdpi.com Using activated acyl donors like vinyl esters can ensure a fast and irreversible reaction, which is crucial for maintaining regioselectivity. mdpi.com

Chemical Acylation: The desired second fatty acid is then chemically attached to the remaining free hydroxyl group at the sn-2 position. researchgate.net

This high degree of control allows for the synthesis of triglycerides with precisely defined structures, such as 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a key component in modern infant formulas designed to mimic the structure of human milk fat. engineering.org.cn

Table of Chemical Compounds Mentioned

| Compound Name | Formula/Type |

|---|---|

| Triglycerin dioleate | Polyglycerol Ester |

| Glycerol | C₃H₈O₃ |

| Oleic Acid | C₁₈H₃₄O₂ |

| Triacylglycerol (Triglyceride) | Ester of Glycerol and 3 Fatty Acids |

| Monoacylglycerol (MAG) | Ester of Glycerol and 1 Fatty Acid |

| Diacylglycerol (DAG) | Ester of Glycerol and 2 Fatty Acids |

| Triolein (Glyceryl Trioleate) | C₅₇H₁₀₄O₆ |

| Palmitic Acid | C₁₆H₃₂O₂ |

| 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | Structured Triglyceride |

| Ethyl Ester | Fatty Acid Ethyl Ester (FAEE) |

| Vinyl Ester | Activated Acyl Donor |

| Ruthenium | Transition Metal Catalyst |

| Sodium Hydroxide | NaOH |

| Hexane | C₆H₁₄ |

| Iso-octane | C₈H₁₈ |

Enzyme Engineering and Process Optimization for Glycerolipid Synthesis

The enzymatic synthesis of glycerolipids like triglycerin dioleate predominantly utilizes lipases to catalyze esterification and transesterification reactions. To enhance the efficiency and selectivity of these processes, significant efforts are directed towards enzyme engineering and the optimization of reaction conditions.

Enzyme Engineering strategies aim to improve the catalytic performance of lipases. Key approaches include:

Immobilization: This technique enhances enzyme stability and allows for repeated use, which is economically advantageous. For instance, immobilizing Candida antarctica lipase B (CALB) on hydrophobic resins has been shown to increase its thermal stability and catalytic activity for synthesizing structured lipids.

Protein Engineering: Techniques such as site-directed mutagenesis and directed evolution are employed to modify the amino acid sequences of lipases. These modifications can alter substrate specificity, favoring the incorporation of oleic acid at specific positions on the glycerol backbone to produce high-purity triglycerin dioleate.

Medium Engineering: The reaction environment is critical. Solvent-free systems or the use of non-aqueous solvents like ionic liquids can shift the reaction equilibrium towards synthesis over hydrolysis, thereby increasing the product yield.

Process Optimization involves fine-tuning reaction parameters to maximize the yield of the desired glycerolipid. Critical parameters include:

Temperature: Optimizing temperature is a balance between achieving a high reaction rate and preventing enzyme denaturation.

Substrate Molar Ratio: The ratio of glycerol to the fatty acid source is a key determinant of the final product profile. A higher molar ratio of fatty acid to glycerol generally favors the formation of triacylglycerols.

Water Activity (a_w): In non-aqueous media, a minimal amount of water is essential for enzyme function, but excess water promotes the reverse reaction of hydrolysis. Precise control of water activity is therefore crucial.

Bioreactor Design: The choice of bioreactor, such as a packed-bed reactor with an immobilized enzyme, can significantly impact mass transfer and is often preferred for continuous production processes.

Detailed research findings underscore the importance of these optimization strategies. For example, in the synthesis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a structured triglyceride, the optimization of temperature, substrate ratio, and pressure using an immobilized lipase was critical to achieving a high yield. Similarly, studies on the solvent-free synthesis of diacylglycerols have highlighted the significant influence of reaction time and temperature on the product composition.

Biosynthetic Pathways and Metabolic Considerations

In living organisms, the synthesis of glycerolipids is a fundamental metabolic process. Understanding these intricate pathways provides insight into how cells produce and store energy in the form of lipids.

In Vivo Glycerolipid Synthesis Pathways (e.g., Glycerol-3-Phosphate Pathway, Monoacylglycerol Pathway)

Two primary pathways are responsible for the de novo synthesis of triacylglycerols (TAGs):

Glycerol-3-Phosphate Pathway: This is the main pathway for TAG synthesis in many tissues, including the liver and adipose tissue. It starts with glycerol-3-phosphate, which is sequentially acylated at the sn-1 and sn-2 positions to form phosphatidic acid (PA). The phosphate (B84403) group is then removed to yield diacylglycerol (DAG), which is finally acylated at the sn-3 position to form TAG.

Monoacylglycerol Pathway: This pathway is most active in the small intestine for the absorption of dietary fats. It utilizes monoacylglycerols (MAGs) derived from the digestion of dietary fats, which are then acylated to form DAG and subsequently TAG.

Interactive Data Table: Comparison of Glycerolipid Synthesis Pathways

| Feature | Glycerol-3-Phosphate Pathway | Monoacylglycerol Pathway |

| Primary Location | Liver, Adipose Tissue | Small Intestine (Enterocytes) |

| Starting Substrate | Glycerol-3-Phosphate | Monoacylglycerol |

| Key Enzymes | GPAT, AGPAT, PAP (lipin), DGAT | MGAT, DGAT |

| Primary Function | De novo synthesis and storage of TAGs | Resynthesis of TAGs from dietary fats |

Enzymatic Mechanisms in Triglyceride Biosynthesis (e.g., DGAT Enzymes)

The final, committed step in TAG biosynthesis is catalyzed by diacylglycerol acyltransferases (DGATs). There are two main families of these enzymes in mammals:

DGAT1: A member of the membrane-bound O-acyltransferase (MBOAT) family, DGAT1 is widely expressed and has broad substrate specificity. It is involved in synthesizing TAGs for storage in lipid droplets.

DGAT2: This enzyme is primarily found in tissues with high rates of TAG synthesis, such as the liver and adipose tissue. DGAT2 is considered the principal enzyme for de novo TAG synthesis.

Both enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to the sn-3 position of DAG, but their different structures and tissue distributions suggest they have distinct, non-redundant physiological roles.

Molecular Regulation of Triacylglycerol Anabolism

The synthesis of triacylglycerols is tightly regulated to maintain cellular energy homeostasis and prevent lipid-induced toxicity. This regulation occurs at multiple levels:

Transcriptional Regulation: The expression of genes encoding enzymes for TAG synthesis is controlled by transcription factors. For instance, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key regulator of lipogenic gene expression in the liver, and its activity is stimulated by insulin. Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are crucial for regulating lipid metabolism in adipose tissue.

Hormonal Regulation: Hormones play a central role in coordinating TAG metabolism. Insulin promotes TAG synthesis, while glucagon (B607659) and catecholamines suppress it in favor of lipolysis during fasting.

Allosteric and Covalent Modification: The activity of key enzymes can be modulated by allosteric effectors and post-translational modifications. For example, long-chain acyl-CoAs can provide feedback inhibition of glycerol-3-phosphate acyltransferase (GPAT) to prevent excessive lipid synthesis.

This complex regulatory network ensures that TAG synthesis is finely tuned to the metabolic needs of the organism.

Chromatographic Separation and Identification Methodologies

Chromatographic techniques are fundamental in the analysis of triacylglycerols (TAGs) like triglycerin dioleate, enabling the separation of highly complex mixtures into individual components.

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Species Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of TAG species. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. aocs.org The separation is primarily based on the total number of carbons in the fatty acyl chains and the degree of unsaturation. aocs.org Each double bond in a fatty acid chain reduces the retention time, roughly equivalent to a decrease of two carbon atoms in chain length. aocs.org

For the analysis of TAGs, octadecylsilyl (C18 or ODS) bonded silica (B1680970) stationary phases are almost universally employed. aocs.org The mobile phase typically consists of a mixture of solvents, with acetonitrile (B52724) being a common primary component, modified with other solvents to optimize the separation. aocs.org Detection methods vary, with refractive index (RI) detection and evaporative light-scattering detection (ELSD) being common choices. researchgate.netnih.gov While RI detectors offer good quantitative results with isocratic elution, ELSD is highly sensitive but can have a non-linear response. researchgate.netaocs.org

Table 1: Typical HPLC Parameters for Triacylglycerol Analysis

| Parameter | Description |

|---|---|

| Column | C18 or ODS bonded silica (e.g., Spherisorb ODS2) aocs.org |

| Mobile Phase | Gradient of acetone (B3395972) into acetonitrile aocs.org or isocratic mixtures like acetonitrile/water with trifluoroacetic acid (TFA) nih.gov |

| Detector | Refractive Index (RI) nih.gov, Evaporative Light-Scattering Detector (ELSD) researchgate.net, or UV (at low wavelengths) aocs.org |

| Temperature | Controlled column temperature, for example, 40°C nih.gov |

Gas Chromatography (GC) for Fatty Acyl Chain Composition and Positional Analysis

Gas Chromatography (GC) is a high-resolution technique primarily used to determine the fatty acid composition of triglycerin dioleate after transesterification to fatty acid methyl esters (FAMEs). eurofinsus.com This process involves hydrolyzing the triglyceride to release the fatty acids, which are then esterified to make them volatile for GC analysis. eurofinsus.com

For the direct analysis of intact triglycerides, high-temperature GC (HT-GC) is required due to their high molecular weight and low volatility. aocs.org This technique separates TAGs based on their acyl carbon number (ACN), which is the sum of the carbon atoms in the fatty acyl chains. nih.gov The use of specialized columns and high temperatures (up to 350°C) is necessary. meatscience.org Flame ionization detection (FID) is commonly used for quantification. aocs.orgnih.gov However, HT-GC can be challenging due to the potential for sample discrimination during injection and thermal decomposition of unsaturated analytes. aocs.org

Positional analysis of fatty acids on the glycerol backbone can be achieved through more complex methods involving enzymatic hydrolysis with specific lipases, followed by GC analysis of the resulting mono- and diacylglycerols.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful platform for the comprehensive characterization of triglycerin dioleate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. researchgate.net This technique allows for the direct identification and quantification of individual TAG species from a complex mixture. researchgate.netmdpi.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for LC-MS analysis of TAGs. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information, including the identification of fatty acyl chains, through fragmentation analysis. tandfonline.comnih.gov For instance, neutral loss scans can identify the specific fatty acids present in a triglyceride molecule. lcms.cz

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for the detailed structural analysis of triglycerin dioleate, offering insights into its isomeric forms and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a unique and powerful non-destructive technique for determining the positional distribution of fatty acids in triacylglycerols. researchgate.net It can distinguish between fatty acids located at the central sn-2 position and those at the outer sn-1 and sn-3 positions of the glycerol backbone without the need for chemical derivatization. researchgate.netresearchgate.net

The chemical shifts of the carbonyl carbons and olefinic carbons in the ¹³C NMR spectrum are sensitive to their position on the glycerol molecule. researchgate.net This allows for the quantitative analysis of the different fatty acid constituents and their regiospecific distribution. researchgate.net Proton NMR (¹H NMR) can also be used to quantify mono-, di-, and triglycerides, as well as their positional isomers. d-nb.infonih.gov While ¹³C NMR provides detailed structural information, its quantitative application requires careful consideration of factors like longitudinal relaxation times (T1). uc.pt

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a cornerstone for the structural elucidation of triglycerin dioleate, providing information on its molecular weight and the composition of its fatty acyl chains. tandfonline.com When coupled with a soft ionization technique like electrospray ionization (ESI), the intact molecular ion (e.g., as an ammonium (B1175870) adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺) can be readily observed. researchgate.netacs.org

Tandem mass spectrometry (MS/MS) is crucial for obtaining detailed structural information. nih.gov By inducing fragmentation of the precursor ion (a process called collision-induced dissociation or CID), characteristic fragment ions are produced. wiley.com The analysis of these fragments can reveal the identity of the fatty acyl chains. For example, a common fragmentation pathway involves the neutral loss of a fatty acid from the triglyceride, resulting in a diacylglycerol-like fragment ion. acs.org The pattern of these neutral losses can be used to identify all the fatty acids present in the original triglyceride molecule. lcms.cz Further fragmentation (MS³) of these diacylglycerol ions can provide even more specific information about the structure. acs.orgnih.gov

Table 2: Common Compound Names

| Compound Name |

|---|

| Triglycerin dioleate |

| Triacylglycerol |

| Fatty acid methyl esters (FAMEs) |

| Monoacylglycerol |

| Diacylglycerol |

| Glycerol |

| Acetonitrile |

| Acetone |

| Trifluoroacetic acid |

| Methanol (B129727) |

| Oleic acid |

| Palmitic acid |

| Stearic acid |

| Linoleic acid |

| Linolenic acid |

| Arachidonic acid |

| Myristic acid |

| Ethyl oleate |

| Butyl palmitate |

| Butyl stearate |

| Glycerol tricaprylate |

| Glycerol tricaprate |

| Cholesterol |

| Cholesteryl palmitate |

| Cholesteryl oleate |

Collision-Induced Dissociation (CID) and Linear Ion Trap Mass Spectrometry (LIT/MS)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a fundamental technique in tandem mass spectrometry (MS/MS) used to fragment selected ions to gain structural information. researchgate.net In the analysis of triglycerides like Triglycerin dioleate, CID is employed to break down the precursor molecular ion into smaller, structurally informative fragment ions. This process typically involves accelerating the ion of interest and colliding it with neutral gas molecules such as helium, nitrogen, or argon. researchgate.net

Linear Ion Trap (LIT) Mass Spectrometry is particularly well-suited for the detailed analysis of complex lipid mixtures. openagrar.deresearchgate.net LIT instruments can perform multiple stages of fragmentation (MSn), which is invaluable for unambiguously identifying individual TAG molecular species. openagrar.deresearchgate.net For TAG analysis, electrospray ionization (ESI) is commonly used to generate precursor ions, often as ammonium ([M+NH₄]⁺) or lithium ([M+Li]⁺) adducts. openagrar.decsic.es

When subjected to CID, these adducts fragment in predictable ways, providing key structural details. For instance, the [M+NH₄]⁺ adduct of a TAG typically undergoes a neutral loss of ammonia (B1221849) (NH₃) and a fatty acid (as a carboxylic acid) to produce a diacylglycerol-like fragment ion ([M+H-RCOOH]⁺). openagrar.deresearchgate.net By analyzing the masses of these fragment ions in an MS/MS experiment, the fatty acid composition of the original triglyceride can be determined. openagrar.de

Further fragmentation of these primary fragment ions in an MS³ experiment can reveal the positions of the fatty acids on the glycerol backbone. openagrar.de The relative abundances of the fragment ions can differ depending on whether the fatty acid is at the central sn-2 position or the outer sn-1/3 positions. nih.gov For example, with lithiated adducts, the loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1 or sn-3 positions, leading to different ion intensities in the CID spectrum. nih.gov

Table 1: Common Fragment Ions in CID of Triglyceride Adducts

| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion | Structural Information Gained |

| [M+NH₄]⁺ | Neutral loss of NH₃ and RCOOH | [M+H-RCOOH]⁺ (Diglyceride-like ion) | Identification of constituent fatty acids |

| [M+Li]⁺ | Neutral loss of RCOOH | [M+Li-RCOOH]⁺ | Identification of constituent fatty acids |

| [M+Li]⁺ | Neutral loss of RCOOLi | [M+Li-RCOOLi]⁺ | Identification of constituent fatty acids |

| [M+H-RCOOH]⁺ | Further fragmentation | Acylium ions (RCO⁺) | Positional information of fatty acids |

This table is generated based on information from multiple sources discussing triglyceride fragmentation. openagrar.deresearchgate.netnih.gov

Structural Elucidation of Triglyceride Isomers and Derivatives

Distinguishing between triglyceride isomers, such as regioisomers (e.g., 1,2-dioleoyl-3-palmitoyl-glycerol vs. 1,3-dioleoyl-2-palmitoyl-glycerol) and even locating double bonds within the fatty acid chains, requires more sophisticated approaches beyond standard CID.

One such technique is Electron-Induced Dissociation (EID) or Electron Impact Excitation of Ions from Organics (EIEIO). mdpi.comcsic.es In EIEIO, energetic electrons are used to fragment TAG ions, leading to cleavages that are diagnostic for the position of fatty acids on the glycerol backbone. This method can effectively differentiate between sn-2 and sn-1/3 regioisomers. mdpi.comcsic.es Furthermore, EIEIO can induce fragmentation along the fatty acyl chains, allowing for the localization of carbon-carbon double bonds. mdpi.com

Another powerful strategy involves online chemical derivatization coupled with mass spectrometry. For example, the Paternò-Büchi (PB) reaction, a photochemical reaction between an alkene and a carbonyl group, can be used to modify the double bonds in the oleic acid chains of Triglycerin dioleate. aocs.orgumich.edu When the derivatized lipid is then subjected to MS/MS analysis, the resulting fragmentation pattern reveals the original location of the double bond, thus enabling the differentiation of double bond positional isomers. aocs.orgumich.edu

The combination of liquid chromatography (LC) with these advanced MS techniques is crucial for analyzing complex mixtures. Reversed-phase liquid chromatography (RPLC) can separate triglyceride isomers based on chain length and degree of unsaturation prior to their introduction into the mass spectrometer, simplifying the subsequent spectral analysis. aocs.orgumich.edu

Stereospecific and Regiospecific Analytical Approaches

Determining the precise three-dimensional structure of Triglycerin dioleate, including the specific fatty acids at the sn-1, sn-2, and sn-3 positions, is accomplished through stereospecific analysis.

Enzymatic Hydrolysis for Positional Isomer Determination

A classic and widely used method for determining the fatty acid composition at the sn-2 position of a triglyceride is through enzymatic hydrolysis using pancreatic lipase. aocs.orgbohrium.com This enzyme exhibits regiospecificity, preferentially hydrolyzing the ester bonds at the primary sn-1 and sn-3 positions of the TAG. mdpi.comcsic.es

The procedure involves incubating the triglyceride sample with pancreatic lipase under controlled conditions (e.g., specific pH and temperature). aocs.org The reaction is stopped before completion (typically at around 50% hydrolysis) to yield a mixture of free fatty acids (from the sn-1 and sn-3 positions), unreacted triglycerides, diacylglycerols, and, most importantly, 2-monoacyl-sn-glycerols (2-MAGs). csic.esaocs.org

The resulting 2-MAGs, which contain the original fatty acid from the sn-2 position, are then isolated from the reaction mixture, typically using thin-layer chromatography (TLC). aocs.orgbohrium.com The fatty acid composition of the isolated 2-MAG fraction is then determined, usually by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs). This directly reveals the fatty acid profile of the sn-2 position. bohrium.comnih.gov Knowing the total fatty acid composition of the original triglyceride and the composition of the sn-2 position allows for the calculation of the combined fatty acid composition of the sn-1 and sn-3 positions.

Table 2: Steps in Pancreatic Lipase Hydrolysis for Positional Analysis

| Step | Description | Purpose |

| 1. Incubation | Triglyceride is incubated with pancreatic lipase in a buffered solution. | Selective hydrolysis of ester bonds at sn-1 and sn-3 positions. |

| 2. Reaction Quenching | The reaction is stopped, often by adding acid. | To prevent further hydrolysis and preserve the 2-monoacylglycerol product. |

| 3. Product Separation | The resulting lipid mixture is separated, typically by TLC. | To isolate the 2-monoacylglycerol fraction from other products. |

| 4. FAME Preparation | The isolated 2-monoacylglycerol is converted to fatty acid methyl esters. | To prepare the fatty acids for gas chromatographic analysis. |

| 5. GC Analysis | The FAMEs are analyzed by gas chromatography. | To identify and quantify the fatty acids present at the sn-2 position. |

This table outlines the general procedure for enzymatic positional analysis as described in multiple sources. csic.esaocs.orgbohrium.com

While pancreatic lipase is highly effective, its activity can be influenced by the type of fatty acids present. For instance, it may hydrolyze triglycerides with short-chain fatty acids more rapidly. aocs.org However, for common long-chain fatty acids like oleic acid, it provides reliable results for determining the sn-2 composition. aocs.org

Chiral Chromatography and Stereochemical Characterization

To fully resolve the stereochemistry and differentiate between enantiomers (e.g., 1-oleoyl-2-palmitoyl-3-oleoyl-sn-glycerol versus 1-palmitoyl-2-oleoyl-3-oleoyl-sn-glycerol is not applicable here, but for a generic ABC-type TAG, 1-stearoyl-2-oleoyl-3-palmitoyl-sn-glycerol vs. 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol), chiral chromatography is required. This technique separates enantiomeric molecules, which are non-superimposable mirror images.

One approach involves the enzymatic or chemical hydrolysis of the triglyceride to diacylglycerols (DAGs). The resulting sn-1,2- and sn-2,3-diacylglycerols are enantiomers. These can be derivatized with a chiral reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane (B1682113) derivatives. aocs.org These diastereomers have different physical properties and can be separated using non-chiral chromatography, such as high-performance liquid chromatography (HPLC). aocs.org Once separated, the fatty acid composition of each fraction can be determined to elucidate the original sn-1 and sn-3 compositions.

More recently, direct chiral chromatography methods have been developed. Chiral supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) has emerged as a powerful tool for the rapid and selective separation of intact monoacylglycerol and diacylglycerol enantiomers without the need for derivatization. nih.govacs.org By using a chiral stationary phase, such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose, baseline separation of enantiomers can be achieved in a very short time. nih.govacs.org This allows for the detailed study of lipase selectivity and the precise characterization of the stereochemistry of the hydrolysis products, which in turn provides information about the original triglyceride structure. nih.govacs.org

Interfacial Phenomena and Emulsification Science

The performance of triglyerin dioleate in emulsions is dictated by its behavior at the interface between the oil and water phases. This includes its interactions with other surface-active molecules and its influence on the formation and stability of emulsion droplets.

Interactions with Surfactants and Co-surfactants at Interfaces

The effectiveness of triglyerin dioleate as an emulsifier can be significantly influenced by the presence of other surfactants and co-surfactants. These molecules can interact at the oil-water interface, leading to changes in interfacial tension and emulsion stability.

For instance, studies on similar triglyceride systems, such as triolein, have shown that the addition of co-surfactants can dramatically reduce interfacial tension. The interfacial tension of a pure triolein-water interface is approximately 31 mN/m, but this can be lowered to 1.7 mN/m with the introduction of a phospholipid like POPC. nih.gov The combination of anionic and amphoteric surfactants has also been shown to induce spontaneous emulsification of triolein by lowering the interface dilatational elasticity. jst.go.jp

In the context of polyglyceryl esters, the use of co-surfactants is often recommended, particularly when dealing with polar oils, to maintain a stable emulsion. oleonhealthandbeauty.com For example, in the formation of microemulsions for topical delivery, a combination of a primary surfactant and a co-surfactant like polyglyceryl-3-diisostearate was found to significantly reduce the interfacial tension between a caprylic/capric triglyceride oil and water. nih.gov The choice of co-surfactant and the ratio of surfactant to co-surfactant are critical factors in optimizing emulsion formation and stability. nih.gov

The table below summarizes the effect of different surfactants on the interfacial tension of a triolein-water interface.

| Surfactant System | Interfacial Tension (mN/m) | Reference |

| Pure Triolein-Water | 31 | nih.gov |

| Triolein-Water with POPC | 1.7 | nih.gov |

| Simulated Triolein-Water with GAFF parameters | 34.03 ± 0.93 | rsc.org |

| Simulated Triolein-Water with SDS | 21.12 ± 0.92 | rsc.org |

| Simulated Triolein-Water with C12E5 | 17.26 ± 1.27 | rsc.org |

Mechanisms of Nanoemulsion and Microemulsion Formation

The formation of nanoemulsions and microemulsions involves the creation of extremely small droplets of one liquid dispersed in another. Triglycerin dioleate and similar polyglyceryl esters are instrumental in these processes due to their ability to significantly lower interfacial tension. mdpi.com

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants. nih.gov Their formation is often spontaneous and can be achieved by carefully selecting the surfactant system and its hydrophilic-lipophilic balance (HLB). nih.gov For instance, a study on delivering a hydrophilic tripeptide-3 (B1575523) utilized a combination of Cremophore® RH40 and polyglycerol-3-diisostearate to form a microemulsion with caprylic/capric triglyceride oil. nih.gov The process involved titrating water into a mixture of the oil and surfactant/co-surfactant system. nih.gov

Nanoemulsions, on the other hand, are kinetically stable but not thermodynamically stable. Their formation often requires a low-energy emulsification method. One such method is spontaneous emulsification, which can be induced by specific surfactant combinations that lead to a rapid decrease in dynamic interfacial tension. jst.go.jp Another method, known as the "cold-burst" method, involves a temperature-induced phase transition of the lipid (triglyceride) that causes spontaneous disintegration of micro-sized particles into nanoparticles in the presence of suitable surfactants. arxiv.org This process has been shown to be effective for various natural triglyceride oils. arxiv.org

The stability of these emulsions is a critical factor. For water-in-oil (W/O) emulsions, triglyerin dioleate has been shown to provide good stability. formulatorsampleshop.com However, the stability can be influenced by the molecular structure of the emulsifier. For example, a study comparing polyglycerol-2 dioleate with polyglycerol polyricinoleate (PGPR) found that the branched structure of PGPR led to a more stable W/O emulsion due to the formation of a more robust interfacial film. mdpi.comnih.gov

Interfacial Rheology and Film Properties of Triglyceride-Surfactant Systems

The rheological properties of the interfacial film formed by surfactants at the oil-water interface play a crucial role in the stability of emulsions. These properties, including interfacial elasticity and viscosity, determine the film's ability to resist deformation and rupture.

Studies have shown that a higher interfacial dilatational viscoelastic modulus contributes to greater emulsion stability. mdpi.comnih.gov In a comparison between polyglycerol-2 dioleate and polyglycerol polyricinoleate (PGPR), PGPR formed an interfacial film with a higher viscoelastic modulus, which was attributed to its branched chain structure. mdpi.comnih.gov This resulted in a more stable water-in-oil emulsion. mdpi.comnih.gov In contrast, polyglycerol-2 dioleate, with its straight oleic acid chains, exhibited lower interfacial viscoelasticity and formed a less stable emulsion. mdpi.comnih.gov

The dynamic interfacial tension and the ability of the surfactant to quickly reach adsorption equilibrium are also important. PGPR was found to reach equilibrium faster than polyglycerol-2 dioleate, contributing to its superior performance in stabilizing emulsions. mdpi.comnih.gov The interfacial tension of polyglycerol-2 dioleate was found to be lower than that of PGPR. mdpi.com

The table below presents a comparison of the interfacial properties of polyglycerol-2 dioleate and PGPR.

| Property | Polyglycerol-2 Dioleate | Polyglycerol Polyricinoleate (PGPR) | Reference |

| Interfacial Tension | Lower | Higher | mdpi.com |

| Interfacial Dilatational Viscoelastic Modulus | Lower | Higher | mdpi.comnih.gov |

| Emulsion Stability | Unstable | Stable | mdpi.comnih.gov |

| Adsorption Equilibrium | Slower to reach | Faster to reach | mdpi.com |

Molecular Dynamics and Computational Modeling of Glycerolipid Interactions

Molecular dynamics (MD) simulations and computational modeling provide valuable insights into the behavior of glycerolipids like triglyerin dioleate at the molecular level. These techniques allow researchers to investigate conformations, dynamics, and interactions that are difficult to observe experimentally.

Simulation of Triglyceride Conformations (e.g., Propeller, Trident) and Dynamics

Triglyceride molecules are not static; they can adopt various conformations that influence their packing and interactions at interfaces. Common conformations for triglycerides include the "propeller" and "trident" shapes. MD simulations are a powerful tool for studying the distribution and dynamics of these conformations.

Solvation Behavior in Binary and Multi-Component Solute-Solvent Systems

The solvation of triglycerides in different solvent systems is another area where computational modeling can provide detailed information. Understanding how triglyerin dioleate behaves in binary (e.g., oil and water) and multi-component systems (e.g., oil, water, surfactants, and co-solvents) is essential for designing effective emulsion formulations.

MD simulations can be used to study the partitioning of triglyerin dioleate between the oil and water phases and its arrangement at the interface. These simulations can also shed light on the interactions between the triglyceride and other components of the system, such as surfactants and co-solvents. For example, simulations can help to understand how the presence of a co-solvent affects the solubility of the triglyceride in the aqueous phase or its conformation at the interface.

Research on extended surfactants has shown that the introduction of intermediate polarity groups, like propylene (B89431) oxide, can enhance the interaction of the surfactant with the oil phase, enabling the formation of microemulsions with triglycerides. nih.govfirp-ula.org Computational models can help to elucidate the molecular mechanisms behind these enhanced interactions.

Lipid-Lipid and Lipid-Water Interactions at Atomic Resolution

While specific molecular dynamics (MD) simulation studies focusing exclusively on Triglycerin dioleate are limited, extensive research on analogous triglycerides, such as triolein, provides significant insight into its molecular interactions. These simulations reveal the fundamental forces governing the behavior of Triglycerin dioleate in both bulk phases and at interfaces.

At the atomic level, the behavior of Triglycerin dioleate is dictated by the amphiphilic nature of its constituent molecules. Each molecule consists of a hydrophilic glycerol backbone and two hydrophobic oleic acid tails. This dual character drives the orientation and assembly of the molecules in different environments.

Lipid-Lipid Interactions:

Lipid-Water Interactions:

At a lipid-water interface, Triglycerin dioleate molecules exhibit distinct orientational preferences. The hydrophilic glycerol head groups orient towards the aqueous phase to maximize hydrogen bonding with water molecules. rsc.orgbiophysics.org Conversely, the hydrophobic oleic acid tails are repelled by water and extend into the non-polar lipid phase. rsc.org This arrangement minimizes the energetically unfavorable contact between the hydrophobic chains and water.

Molecular dynamics simulations have shown that water molecules can penetrate the outer layer of a triglyceride assembly by interacting with the ester groups of the glycerol backbone. rsc.org This penetration is a critical factor in processes such as lipolysis and the transport of small molecules across lipid interfaces. The energy barrier for water to permeate a triglyceride layer is significant, indicating that while permeable, the lipid phase acts as a substantial barrier to water diffusion. rsc.org

Table 1: Key Intermolecular Interactions Involving Triglycerin Dioleate

| Interacting Species | Primary Interaction Type | Description | Significance |

|---|---|---|---|

| Triglycerin dioleate - Triglycerin dioleate | Van der Waals forces | Weak, short-range attractions between the hydrocarbon tails of the oleic acid chains. | Governs the packing, density, and viscosity of the bulk lipid phase. |

| Triglycerin dioleate - Water | Hydrogen bonding | Strong, directional interaction between the glycerol backbone's oxygen atoms and water molecules. | Drives the orientation of molecules at interfaces and allows for limited water penetration. |

| Triglycerin dioleate - Water | Hydrophobic effect | Repulsion of the non-polar oleic acid tails from the aqueous phase. | Leads to the formation of distinct lipid and aqueous phases and self-assembly into larger structures. |

Phase Behavior and Transition Dynamics

The phase behavior of Triglycerin dioleate is complex and plays a critical role in the texture, stability, and functional properties of lipid-based products. This behavior is primarily characterized by its crystalline polymorphism and the dynamics of transitions between different physical states.

Like other triglycerides, Triglycerin dioleate exhibits polymorphism, meaning it can exist in multiple crystalline forms with different molecular packing arrangements. cambridge.orgnih.gov The three primary polymorphic forms are designated α (alpha), β' (beta-prime), and β (beta), in order of increasing stability and melting point. cambridge.orgnih.gov

The initial crystallization from a molten state typically results in the formation of the least stable α-form. researchgate.netresearchgate.net This form is characterized by a hexagonal packing of the hydrocarbon chains and has the lowest melting point. nih.gov The α-form can be considered a gel-like state due to its lower degree of molecular order.

Over time, or with thermal input, the metastable α-form undergoes an irreversible transition to the more ordered and stable β' or β forms. nih.gov This is often referred to as a gel-to-crystal phase transition. researchgate.netnih.govarxiv.org The β' form has an orthorhombic subcell structure, while the most stable β form exhibits a triclinic packing, which is the most compact and has the highest melting point. nih.gov

This polymorphic transition from α to β is a critical phenomenon that influences the long-term stability of products containing Triglycerin dioleate. The transition is accompanied by changes in physical properties such as density, hardness, and crystal morphology.

Table 2: Characteristics of Triglyceride Polymorphs

| Polymorphic Form | Crystal System | Packing Density | Stability | Melting Point |

|---|---|---|---|---|

| α (Alpha) | Hexagonal | Lowest | Least Stable | Lowest |

| β' (Beta-Prime) | Orthorhombic | Intermediate | Metastable | Intermediate |

| β (Beta) | Triclinic | Highest | Most Stable | Highest |

A fascinating consequence of the polymorphic transitions in triglycerides like Triglycerin dioleate is the phenomenon of particle disintegration, often termed "cold-bursting". researchgate.netarxiv.orgacs.org This process allows for the spontaneous formation of nanoparticles from larger micro-sized lipid particles without the need for high-energy mechanical input. nih.gov

The mechanism of cold-bursting is initiated when a coarse emulsion of the lipid in an aqueous surfactant solution is cooled. arxiv.org Upon cooling, the lipid droplets solidify into the metastable, polycrystalline α-form. When the system is subsequently heated or stored, the α-form begins to transition into the more stable and denser β-form. researchgate.netmdpi.com

This α to β transition results in a shrinkage of the crystalline domains, leading to the formation of a network of nanopores and voids within the larger lipid particle. arxiv.org Due to a negative pressure effect created by this shrinkage, the surrounding aqueous surfactant solution is drawn into these newly formed channels. arxiv.org The penetration of the aqueous phase leads to swelling and ultimately the fragmentation of the original large particle into thousands or millions of individual, nanometer-sized crystalline particles of the stable β-form. researchgate.netmdpi.com

The efficiency of the cold-burst process is dependent on several factors, including the cooling and heating rates, the type and concentration of the surfactant used, and the wetting properties of the surfactant solution on the solid lipid surface. nih.govacs.org For instance, efficient nano-fragmentation is typically observed when the three-phase contact angle between the solid lipid, water, and air is low, and the surfactant solution has a low surface tension. nih.gov

Table 3: Conditions Influencing Cold-Burst Disintegration

| Parameter | Condition for Efficient Disintegration | Rationale |

|---|---|---|

| Temperature Protocol | Rapid cooling followed by slow heating | Rapid cooling promotes the formation of numerous small α-crystals. Slow heating allows sufficient time for the α to β transition and subsequent water penetration. researchgate.net |

| Surfactant Properties | Low equilibrium surface tension (e.g., < 30 mN/m) and good wetting (low contact angle) | Facilitates the penetration of the aqueous phase into the nanopores created during the polymorphic transition. nih.gov |

| Surfactant Micelles | Presence of non-spherical (e.g., ellipsoidal) micelles | Believed to enhance the efficiency of the bursting process. nih.gov |

Utilization as Bio-based Monomers and Polymer Precursors

The shift towards a circular economy and sustainable manufacturing has propelled research into using vegetable oils like those containing triglycerin dioleate as primary feedstocks for polymer synthesis. frontiersin.org These oils are chemically versatile and can be transformed into monomers suitable for creating a range of bio-based polymers, reducing reliance on finite fossil fuels. mdpi.comrsc.org

Functionalization of Triglycerides for Polymerization

To be used as a building block for polymers, the triglyceride molecule must be functionalized to introduce reactive groups suitable for polymerization. The carbon-carbon double bonds within the oleic acid chains of triglycerin dioleate are primary targets for such chemical modifications. researchgate.netresearchgate.net

A predominant method for functionalization is epoxidation , where the double bonds are converted into oxirane (epoxy) rings. rsc.orgmdpi.com This is often achieved using reagents like peroxy acids (e.g., performic or peracetic acid) generated in situ. mdpi.com The resulting epoxidized triglyceride is significantly more reactive, and the oxirane ring can be readily opened by various nucleophiles, including alcohols, amines, and carboxylic acids, to introduce hydroxyl groups. mdpi.commdpi.comresearchgate.net This ring-opening step is crucial for creating bio-polyols , which are key precursors for polyurethanes. mdpi.commdpi.com

Other functionalization strategies include:

Hydroformylation followed by hydrogenation : This process introduces hydroxyl groups, leading to polyols with high reactivity. mdpi.com

Ozonolysis : This method cleaves the double bonds to form aldehydes, which can be further converted to hydroxyl or carboxyl groups.

Thiol-ene "click" chemistry : This highly efficient reaction involves the addition of thiols across the double bonds to introduce desired functional groups. mdpi.com

Metathesis : This reaction can alter the structure of the fatty acid chains to produce diacids or other functional monomers. acs.org

The choice of functionalization method directly influences the structure, functionality (number of reactive groups per molecule), and ultimately the properties of the resulting polymer. researchgate.netgoogle.com

Synthesis of Bio-based Polymers (e.g., Polyesters, Polyurethanes, Resins)

Once functionalized, triglycerin dioleate-derived monomers can be used to synthesize a variety of sustainable polymers.

Polyurethanes (PUs) : Bio-polyols derived from the epoxidation and ring-opening of triglycerides are widely used to replace petroleum-based polyols in polyurethane production. researchgate.netmdpi.com These bio-polyols react with isocyanates to form polyurethane networks. The properties of the final polyurethane, from rigid foams to flexible elastomers, can be tailored by controlling the hydroxyl number and functionality of the bio-polyol. mdpi.comresearchgate.netufsm.br Research has shown that polyurethanes derived from vegetable oil-based polyols can exhibit excellent hydrolytic and thermal stability due to the hydrophobic nature of the triglyceride backbone. mdpi.comufsm.br

A significant area of innovation is the development of non-isocyanate polyurethanes (NIPUs) to avoid the use of toxic isocyanate monomers. researchgate.net One common route involves converting epoxidized triglycerides into cyclic carbonates by reacting them with carbon dioxide. mdpi.comnih.govrsc.org These cyclic carbonates can then react with diamines to form polyhydroxyurethanes (PHUs), a type of NIPU, offering a much safer and greener pathway to polyurethane materials. mdpi.com

Polyesters : Triglycerides can be converted into monomers for polyester (B1180765) synthesis. For example, epoxidized oleic acid can undergo ring-opening polymerization to form polyesters. rsc.org Alternatively, creating diacid or diol monomers from the fatty acid chains allows for their use in traditional polycondensation reactions to produce linear polyesters. rsc.orgacs.org These bio-based polyesters are valuable as plastics, fibers, coatings, and adhesives. rsc.org

Resins : The functionalized triglycerides can be used to create thermosetting resins. For instance, acrylated epoxidized triglycerides, which contain vinyl groups, can be cured via free-radical polymerization to form cross-linked networks suitable for coatings and composite materials. rsc.org

The table below summarizes the properties of polyols derived from modified vegetable oils, which are indicative of those that could be obtained from triglycerin dioleate.

| Property | Range of Values | Source |

| Hydroxyl Number (mg KOH/g) | 70 - 450 | mdpi.comresearchgate.net |

| Viscosity at 25°C (cP) | 119 - 35,000 | mdpi.com |

| Functionality | 1.0 - 6.0 | google.com |

| Iodine Value (g I₂/100g) | 5 - 120 | mdpi.comgoogle.com |

Development of Sustainable Materials from Oleochemical Feedstocks

Oleochemicals are chemicals derived from natural fats and oils, representing a sustainable alternative to petrochemicals. google.comfrontiersin.org Triglycerides, the primary components of vegetable oils, are the foundational feedstock for the oleochemical industry. google.comrsc.org By utilizing triglycerin dioleate, manufacturers can tap into a renewable resource to produce a wide array of materials. google.comfrontiersin.org

The advantages of using oleochemical feedstocks like triglycerin dioleate are numerous:

Renewability : The feedstock is derived from agricultural crops, which can be replenished. frontiersin.org

Biodegradability : Many polymers and materials derived from triglycerides are biodegradable, reducing long-term environmental pollution. mdpi.com

Reduced Carbon Footprint : Utilizing biomass can lead to a more neutral CO2 balance compared to fossil fuel extraction and processing. academicjournals.org

Economic Viability : Using waste cooking oils or non-edible vegetable oils as a source can provide an economically attractive and sustainable feedstock. ku.ac.ke

The development of biorefineries is a key strategy for the efficient conversion of biomass, including triglycerides, into a spectrum of value-added products, from biofuels to high-performance polymers, thus fostering a more sustainable industrial ecosystem. frontiersin.org

Application in Industrial Chemical Processes

Beyond polymer synthesis, triglycerin dioleate and similar triglycerides are integral to various industrial chemical processes, including advanced biocatalysis and the formulation of high-performance fluids.

Enzymatic Biotransformations in Continuous Flow Reactors

The use of enzymes (biocatalysts) in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Lipases are particularly effective for modifying triglycerides. wur.nl Integrating these enzymatic processes into continuous flow reactors offers significant advantages over traditional batch processing, including enhanced efficiency, better process control, and easier scalability.

In a typical setup, a lipase enzyme is immobilized onto a solid support and packed into a column, creating a packed-bed reactor. nih.gov A solution containing the triglyceride, such as triglycerin dioleate, is then continuously passed through the reactor. nih.govresearchgate.net

Key enzymatic transformations of triglycerides in flow reactors include:

Transesterification : This reaction is widely used for biodiesel production, where triglycerides react with a short-chain alcohol (like methanol or ethanol) in the presence of a lipase to produce fatty acid alkyl esters and glycerol. ulisboa.ptmdpi.com Continuous flow systems allow for efficient conversion and easy separation of the glycerol byproduct. researchgate.net

Hydrolysis : Lipases can be used to precisely cleave the ester bonds of triglycerides to produce free fatty acids, diglycerides, or monoglycerides (B3428702). rsc.orgwur.nl Flow reactors enable control over the extent of hydrolysis by managing residence time and water content. wur.nl

Esterification : The reverse of hydrolysis, where free fatty acids are reacted with glycerol or other alcohols to synthesize specific triglycerides or esters. wur.nl Continuous removal of water in a flow system can drive the reaction equilibrium towards the desired ester product. wur.nl

Research has demonstrated the successful use of continuous flow bioreactors for the transesterification of various vegetable oils, achieving high conversion rates. nih.gov For instance, a packed-bed reactor with immobilized lipase achieved over 65% conversion of coconut oil to ethyl esters. nih.gov Such systems hold promise for the efficient and sustainable processing of triglycerin dioleate into valuable chemical intermediates. researchgate.netnih.gov

Chemical Principles in Lubricant Formulations and Performance

Triglycerides like triglycerin dioleate are highly valued as base stocks for bio-lubricants due to their excellent lubricity, high viscosity index, high flash point, and inherent biodegradability. academicjournals.orglube-media.comgoogle.com Their chemical structure is key to their performance.

The long, non-polar fatty acid chains (the oleic acid component) provide a lubricating film that reduces friction between moving parts. The polar ester groups in the triglyceride molecule have an affinity for metal surfaces, allowing the lubricant to form a persistent, adsorbed layer that provides effective boundary lubrication. lube-media.com

However, unmodified vegetable oils, especially those with high degrees of unsaturation, have limitations such as poor thermo-oxidative and hydrolytic stability. lube-media.comgoogle.com The double bonds in the oleic acid chains of triglycerin dioleate are susceptible to oxidation, which can lead to polymerization, varnish formation, and an increase in viscosity. google.com The ester linkages are also prone to hydrolysis, especially in the presence of water, which breaks down the lubricant and forms corrosive acids. rivieramm.com

To overcome these limitations, triglycerin dioleate is chemically modified:

Epoxidation : Converting the double bonds to oxirane rings improves oxidative stability. academicjournals.org Epoxidized triglycerides can be used directly as lubricant base fluids or as additives to enhance lubricity. academicjournals.org

Hydrogenation : Saturating the double bonds significantly enhances oxidative stability, though it can negatively impact cold-flow properties (pour point). google.com

Transesterification : Reacting the triglyceride with a polyol (like trimethylolpropane (B17298) or pentaerythritol) produces polyol esters. mdpi.com These synthetic esters have a more robust molecular structure, offering superior thermal, oxidative, and hydrolytic stability compared to the original triglyceride. mdpi.comrivieramm.com

The development of these advanced bio-lubricants from oleochemical feedstocks like triglycerin dioleate is driven by increasing environmental regulations and a market demand for sustainable, high-performance industrial fluids. academicjournals.orglube-media.com

The table below compares key properties of different lubricant base oils.

| Base Oil Type | Oxidative Stability | Hydrolytic Stability | Biodegradability | Source |

| Mineral Oil | Good | Excellent | Poor | academicjournals.orglube-media.com |

| Triglycerides (HETG) | Poor-Fair | Poor | Excellent | lube-media.comrivieramm.com |

| Synthetic Esters (HEES) | Good-Excellent | Fair-Good | Excellent | rivieramm.com |

| Polyalphaolefins (PAO) | Excellent | Excellent | Poor-Fair | rivieramm.com |

Future Research Directions and Emerging Methodologies for Triglycerin Dioleate Studies

Development of Novel and Efficient Synthetic Routes for Specific Isomeric Forms

The precise positioning of fatty acids on the glycerol (B35011) backbone of a triglyceride dictates its physical, chemical, and biological properties. For triglycerin dioleate, several regioisomers exist depending on the location of the two oleoyl (B10858665) chains. The synthesis of specific, pure regioisomers is a significant challenge but crucial for understanding structure-function relationships. aocs.org

Future research is increasingly focused on chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions. skemman.isdss.go.th Lipases, particularly those with sn-1,3 regioselectivity, are powerful tools for this purpose. dss.go.thpan.olsztyn.pl A promising approach involves a multi-step process:

Enzymatic Acylation: A 1,3-selective lipase (B570770) is used to esterify glycerol at the primary positions with a specific fatty acid. dss.go.th

Protection/Deprotection: Chemical protecting groups can be used to shield specific hydroxyl groups on the glycerol backbone, allowing for the targeted addition of different fatty acids. nih.gov

Chemical Esterification: The final fatty acid is attached to the remaining free hydroxyl group using chemical coupling agents. skemman.isdss.go.th

This chemoenzymatic approach allows for the synthesis of ABC-type triglycerides, where three different fatty acids are positioned at specific locations on the glycerol backbone. skemman.isnih.gov The development of more robust and highly selective enzymes and more efficient chemical coupling agents will be key to improving the yields and scalability of these synthetic routes. nih.govspringerprofessional.de

| Synthetic Strategy | Advantages | Disadvantages | Key Research Areas |

| Chemical Interesterification | Low cost, suitable for large-scale production. jst.go.jp | Produces a random mixture of isomers, requires high temperatures, potential for side reactions. jst.go.jpaocs.org | Development of more selective chemical catalysts. |

| Enzymatic Interesterification | High regioselectivity (e.g., sn-1,3 specific), milder reaction conditions, fewer by-products. jst.go.jpwikipedia.org | Higher cost of enzymes, potential for acyl migration. springerprofessional.de | Discovery and engineering of novel lipases with higher stability and specificity. |

| Chemoenzymatic Synthesis | Precise control over fatty acid positioning, enabling synthesis of specific enantiopure isomers. skemman.isdss.go.thnih.gov | Multi-step processes can be complex and time-consuming, requiring purification at each stage. skemman.is | Optimization of reaction conditions and development of one-pot synthesis strategies. |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Structural Analysis

Understanding the dynamics of triglyceride reactions, such as synthesis, hydrolysis, or interesterification, requires analytical techniques that can monitor the process in real-time without disturbing the reaction mixture. In-situ spectroscopic methods are emerging as powerful tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes, is highly effective for online monitoring. oup.commt.com This technique can differentiate and quantify mono-, di-, and triglycerides in a reaction mixture by tracking changes in the carbonyl (C=O) absorption bands. oup.commdpi.comacs.org For instance, the ester carbonyl of a triglyceride shows a characteristic band around 1746 cm⁻¹, while the carboxylic acid C=O of a free fatty acid appears around 1711 cm⁻¹. oup.commdpi.com This allows for the real-time tracking of reaction kinetics, which is crucial for process optimization. researchgate.net

Raman Spectroscopy offers complementary information and is particularly well-suited for analyzing lipids due to the strong signal from C-H and C-C bonds in the hydrocarbon chains. azolifesciences.com Confocal Raman microscopy combined with laser tweezers can analyze individual lipoprotein particles in their native environment, providing detailed information on their chemical composition and the structural arrangement of lipids. acs.orgresearchgate.net Specific Raman bands can indicate the degree of order in fatty acid chains, making it possible to study phase transitions and lipid packing. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for detailed structural elucidation. While traditionally an offline technique, advancements are paving the way for real-time applications. ¹H and ¹³C NMR can unambiguously determine the positional distribution of fatty acids on the glycerol backbone, which is essential for verifying the purity of synthesized regioisomers. nih.gov

| Technique | Information Provided | Advantages for Triglyceride Analysis | Future Directions |

| In-situ ATR-FTIR | Real-time concentration of reactants, intermediates, and products; reaction kinetics. mt.com | Non-destructive, can be used in multiphase systems (emulsions), provides quantitative data with chemometric models. oup.comresearchgate.net | Development of more robust probes and advanced chemometric models for complex mixtures. |

| Raman Spectroscopy | Molecular "fingerprint," chemical bond information, lipid chain order and conformation, lipid-to-protein ratios. azolifesciences.comacs.org | Non-invasive, high spatial resolution (microspectroscopy), can analyze single particles/droplets. acs.orgresearchgate.net | Application in monitoring dynamic processes like lipolysis at the single-particle level. researchgate.net |

| NMR Spectroscopy | Unambiguous structural determination, regioisomeric purity, fatty acid positional distribution. nih.gov | Provides definitive structural information for synthesized standards. | Development of flow-NMR and other techniques for real-time reaction monitoring. |

Integrative Computational-Experimental Approaches for Predictive Modeling of Behavior

Combining experimental data with computational modeling provides a powerful synergy for predicting the behavior of triglycerides like triglycerin dioleate. nih.gov Molecular dynamics (MD) simulations, in particular, are becoming indispensable for understanding the properties of lipids at an atomistic level. researchgate.netrsc.org

MD simulations can model the packing of triglyceride molecules, their conformational changes, and their interactions with other molecules, such as water or solvents. rsc.orgwhiterose.ac.ukbiophysics.org These simulations can predict macroscopic properties like density and interfacial tension, which can be validated against experimental measurements. rsc.orgbiophysics.org For example, simulations have shown that triglyceride molecules can adopt different conformations, such as a "trident" shape at a water interface, which influences the permeability of the lipid layer. rsc.org

Furthermore, computational models are being developed to predict complex phenomena like crystallization. researchgate.netresearchgate.net These models can simulate the liquid-to-crystalline phase transition and help understand the formation of different polymorphic forms, which is a key characteristic of triglycerides that affects their physical properties. mdpi.comnih.gov By integrating simulation results with experimental data from techniques like X-ray diffraction and differential scanning calorimetry, researchers can build robust predictive models for the melting point, solid fat content, and crystallization kinetics of specific triglycerides and their mixtures. nih.govresearchgate.net

Exploration of Triglycerin Dioleate in Novel Chemical Systems and Material Innovations

The unique properties of triglycerides are being harnessed for the development of novel materials, moving beyond their traditional roles in food and cosmetics. One of the most promising areas is their use as bio-based Phase Change Materials (PCMs) for thermal energy storage. mdpi.comresearchgate.net PCMs absorb and release large amounts of latent heat during their solid-liquid phase transition. nih.gov Triglycerides are attractive as PCMs because they are renewable, biodegradable, and possess high latent heat of fusion. mdpi.comunimap.edu.my However, challenges such as supercooling and polymorphism, where the material can crystallize into different forms with different melting points, need to be addressed to ensure reliable performance. mdpi.comresearchgate.net

Triglycerides are also foundational components for creating bio-based polymers . researchgate.net The double bonds in the oleic acid chains of triglycerin dioleate serve as reactive sites for polymerization. scirp.org Through chemical modifications like epoxidation followed by acrylation, triglycerides can be converted into monomers for producing a variety of polymeric materials, including resins, coatings, and adhesives. scirp.orgmdpi.commdpi.com These bio-based polymers offer a sustainable alternative to petroleum-derived plastics. researchgate.net Research in this area focuses on tailoring the functionalization of triglycerides to control the properties of the final polymer, such as rigidity, strength, and thermal stability. scirp.orgmdpi.com

| Application Area | Role of Triglyceride (e.g., Triglycerin Dioleate) | Key Research Challenges |

| Phase Change Materials (PCMs) | Acts as the latent heat storage medium. mdpi.com | Controlling polymorphism, preventing supercooling, improving thermal conductivity. mdpi.comresearchgate.net |

| Bio-based Polymers & Coatings | Serves as a renewable monomer or oligomer after chemical functionalization (e.g., epoxidation, acrylation). scirp.orgmdpi.com | Enhancing mechanical strength and thermal stability, controlling viscosity for applications like coatings. scirp.org |

| Edible Films and Coatings | Incorporated into hydrocolloid matrices to improve water vapor barrier properties. [No new search result] | Achieving optimal compatibility and dispersion within the polymer matrix. |

Deeper Elucidation of Complex Enzymatic and Chemical Reaction Mechanisms Involving Triglycerides

While reactions like hydrolysis and interesterification are well-known, a deeper mechanistic understanding is required for precise control. Future research will delve into the intricate steps of these transformations.

Enzymatic Hydrolysis: Lipase-catalyzed hydrolysis is a stepwise process, converting a triglyceride first to a diglyceride, then a monoglyceride, and finally to glycerol. libretexts.orgnih.gov The reaction takes place at the oil-water interface, making it a complex heterogeneous system. researchgate.netui.ac.id Kinetic models based on mechanisms like the Ping-Pong Bi-Bi are being developed to describe the reaction, but they need to be refined to account for factors like interfacial concentrations and potential inhibition by the products (free fatty acids). ui.ac.idrsc.org Understanding the integral stereoselectivity of different lipases—their preference for specific ester bonds on all acylglycerol isomers—is crucial for producing specific intermediates like 1,2- or 1,3-diglycerides. rsc.org

Chemical Interesterification: This process rearranges fatty acids on the glycerol backbone, typically using a chemical catalyst like sodium methoxide. jst.go.jpwikipedia.org The mechanism is believed to involve the formation of enolate anions as catalytic intermediates. aocs.orgresearchgate.net This mechanism helps explain the reaction kinetics and the thermal instability of the catalyst at higher temperatures. aocs.org Further studies using quantum chemical analysis and advanced spectroscopic techniques can provide a more detailed picture of the transition states and intermediate species involved in both enzymatic and chemical catalysis.

Q & A

Q. What mechanistic insights exist for Triglycerin Dioleate’s metabolic pathways in mammalian systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products